molecular formula C19H36O2 B164449 9S,10R-methylene-octadecanoic acid CAS No. 4675-61-0

9S,10R-methylene-octadecanoic acid

Cat. No.: B164449
CAS No.: 4675-61-0
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

cis-9,10-Methyleneoctadecanoic acid, also known as 8-[(1S,2R)-2-OCTYLCYCLOPROPYL]OCTANOIC ACID, is a cyclopropane fatty acid that has been found in bacteria and in the digestive glands of P. globosa . It is a component of the cell membrane of Staphylococcus aureus .

Mode of Action

This compound is secreted by H. pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells . It also activates protein kinase C (PKC) in a calcium-dependent manner .

Biochemical Pathways

The compound is involved in the biochemical pathways related to acid secretion in parietal cells. It enhances the stimulation of acid secretion by histamine and dibutyryl cAMP . It also plays a role in the activation of protein kinase C (PKC), which is involved in various cellular functions, including cell growth and differentiation, gene expression, and secretion .

Pharmacokinetics

It is known that the compound is a component of bacterial cell membranes and can be secreted by certain bacteria . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in enhanced acid secretion in parietal cells and activation of protein kinase C (PKC) . It is also known to be a component of the cell membrane of Staphylococcus aureus, and its levels were reduced after treatment with carvacrol .

Action Environment

The action of cis-9,10-Methyleneoctadecanoic acid can be influenced by various environmental factors. For instance, its levels in Staphylococcus aureus cell membranes decrease upon treatment with carvacrol . The compound’s action may also be influenced by the presence of other compounds or conditions in the environment.

Properties

IUPAC Name

8-[(1S,2R)-2-octylcyclopropyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXZQLDUVAKMBQ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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